molecular formula C20H25N3O4 B2857537 3-(2,5-dioxopyrrolidin-1-yl)-N-[(4-methoxyphenyl)methyl]-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 2060474-23-7

3-(2,5-dioxopyrrolidin-1-yl)-N-[(4-methoxyphenyl)methyl]-8-azabicyclo[3.2.1]octane-8-carboxamide

Cat. No.: B2857537
CAS No.: 2060474-23-7
M. Wt: 371.437
InChI Key: AEMTZZAKAIGVKD-UHFFFAOYSA-N
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Description

3-(2,5-dioxopyrrolidin-1-yl)-N-[(4-methoxyphenyl)methyl]-8-azabicyclo[3.2.1]octane-8-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique bicyclic structure, which contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dioxopyrrolidin-1-yl)-N-[(4-methoxyphenyl)methyl]-8-azabicyclo[3.2.1]octane-8-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction, followed by selective reduction and functional group transformations.

    Introduction of the pyrrolidin-1-yl group: This step often involves nucleophilic substitution reactions.

    Attachment of the 4-methoxybenzyl group: This can be accomplished through reductive amination or other coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-dioxopyrrolidin-1-yl)-N-[(4-methoxyphenyl)methyl]-8-azabicyclo[3.2.1]octane-8-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound could be used to study enzyme interactions and receptor binding due to its specific functional groups and stereochemistry.

Medicine

In medicine, 3-(2,5-dioxopyrrolidin-1-yl)-N-[(4-methoxyphenyl)methyl]-8-azabicyclo[3.2.1]octane-8-carboxamide might be investigated for its potential therapeutic effects, such as acting as an inhibitor or activator of specific biological pathways.

Industry

Industrially, this compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(2,5-dioxopyrrolidin-1-yl)-N-[(4-methoxyphenyl)methyl]-8-azabicyclo[3.2.1]octane-8-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-(2,5-dioxopyrrolidin-1-yl)-N-[(4-methoxyphenyl)methyl]-8-azabicyclo[3.2.1]octane-8-carboxamide: shares similarities with other bicyclic compounds that have pyrrolidin-1-yl and methoxybenzyl groups.

    Latanoprost: A compound with a similar bicyclic structure used in glaucoma treatment.

    Rosmarinic acid: Contains similar functional groups and is known for its antioxidant properties.

Uniqueness

What sets this compound apart is its specific stereochemistry and the combination of functional groups, which confer unique reactivity and potential biological activity.

Properties

IUPAC Name

3-(2,5-dioxopyrrolidin-1-yl)-N-[(4-methoxyphenyl)methyl]-8-azabicyclo[3.2.1]octane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4/c1-27-17-6-2-13(3-7-17)12-21-20(26)22-14-4-5-15(22)11-16(10-14)23-18(24)8-9-19(23)25/h2-3,6-7,14-16H,4-5,8-12H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEMTZZAKAIGVKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)N2C3CCC2CC(C3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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